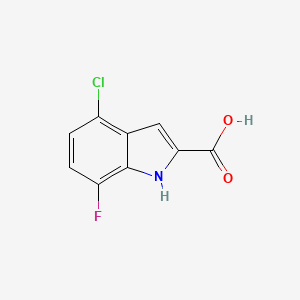

4-chloro-7-fluoro-1H-indole-2-carboxylic acid

Description

4-Chloro-7-fluoro-1H-indole-2-carboxylic acid (CAS: 396075-01-7) is a halogenated indole derivative with a molecular formula of C₉H₅ClFNO₂ and a molecular weight of 213.59 g/mol . It is commercially available for research and development purposes, with pricing ranging from €941 for 50 mg to €2,845 for 500 mg . The compound features a chloro substituent at the 4-position and a fluoro group at the 7-position of the indole ring, which influences its electronic properties and reactivity. Its ethyl ester derivative, ethyl 4-chloro-7-fluoro-1H-indole-2-carboxylate (CAS: 396075-01-7), is also listed as a key intermediate, with three suppliers identified globally .

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-7-fluoro-1H-indole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClFNO2/c10-5-1-2-6(11)8-4(5)3-7(12-8)9(13)14/h1-3,12H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQSLSQRZRMJPKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=C(NC2=C1F)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1388049-76-0 | |

| Record name | 4-chloro-7-fluoro-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Bartoli indole synthesis, where isopropenylmagnesium bromide reacts with a suitable nitroarene precursor under controlled conditions . The reaction is carried out in tetrahydrofuran (THF) at low temperatures (around -40°C) to achieve good yields.

Industrial Production Methods

Industrial production of indole derivatives often employs catalytic processes and continuous flow techniques to enhance efficiency and scalability. The use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, is common in the large-scale synthesis of halogenated indoles .

Chemical Reactions Analysis

Types of Reactions

4-chloro-7-fluoro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Electrophilic substitution: Due to the electron-rich nature of the indole ring, it readily undergoes electrophilic substitution reactions.

Nucleophilic substitution: The chloro and fluoro substituents can be replaced by nucleophiles under appropriate conditions.

Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

Electrophilic substitution: Reagents like bromine or nitric acid can be used under mild conditions.

Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions include various substituted indoles, which can be further functionalized for specific applications .

Scientific Research Applications

4-chloro-7-fluoro-1H-indole-2-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and receptors.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-7-fluoro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biological pathways. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally related indole-carboxylic acid derivatives vary in halogen substitution patterns and functional group placement. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of Halogenated Indole-Carboxylic Acids

Key Differences and Implications

Substituent Effects on Reactivity: The 4-Cl, 7-F substitution in the target compound creates a steric and electronic profile distinct from analogs like 5-Cl, 7-NO₂ (). The nitro group in the latter increases electrophilicity, making it more reactive in coupling reactions , whereas the fluoro group in the target compound enhances metabolic stability in drug design . Methyl-substituted analogs (e.g., 7-chloro-3-methyl-1H-indole-2-carboxylic acid) exhibit higher lipophilicity (clogP ~2.5), favoring membrane permeability in biological assays .

Synthetic Accessibility: The target compound and its ethyl ester derivative are synthesized via coupling reactions between indole acids and amines/benzophenones, similar to methods described for 5-fluoroindole-2-carboxamide derivatives (e.g., refluxing with sodium ethoxide in DMSO/DMF) . However, yields for halogenated indoles (e.g., 10–37.5% in ) are generally lower than non-halogenated analogs due to steric hindrance .

Commercial and Research Relevance: this compound is priced higher (€941/50 mg) than simpler analogs like indole-5-carboxylic acid (€5,300/1g) , reflecting its specialized applications in kinase inhibitor development .

Biological Activity

4-Chloro-7-fluoro-1H-indole-2-carboxylic acid is a significant compound within the indole family, known for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and therapeutic potentials, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a chloro and fluoro substitution on the indole ring, which influences its interaction with biological targets. Its structure can be represented as follows:

This compound interacts with various enzymes and proteins, influencing metabolic pathways. The primary mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), key enzymes in the kynurenine pathway, which is crucial for immune regulation and cancer progression .

- Cell Signaling Modulation : It modulates cell signaling pathways, affecting gene expression and cellular metabolism. This can lead to altered cell proliferation and apoptosis.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. A study evaluated its inhibitory effects on IDO1, yielding an IC50 value of approximately 40.7 µM, suggesting significant potential in cancer therapy through immune modulation .

Antimicrobial Properties

Indole derivatives are known for their antimicrobial activities. The compound has shown effectiveness against various bacterial strains, contributing to its therapeutic potential in treating infections.

Antidiabetic Effects

Preliminary studies suggest that this compound may influence glucose metabolism, indicating potential antidiabetic effects. Further research is needed to elucidate these mechanisms fully.

Study on IDO Inhibition

A comprehensive study analyzed the structure-activity relationship (SAR) of this compound derivatives. The results highlighted that modifications at the 4-position significantly affected inhibitory potency against IDO1 and TDO. The most potent derivative exhibited an IC50 of 2.72 µM against IDO1, demonstrating enhanced efficacy over the parent compound .

Evaluation of Antimicrobial Activity

In another study, the antimicrobial activity of this compound was assessed against several pathogens. Results indicated a broad spectrum of activity, particularly against Gram-positive bacteria, which underscores its potential as a lead compound for developing new antibiotics.

Table 1: Inhibitory Activity Against IDO1 and TDO

| Compound | IC50 (µM) IDO1 | IC50 (µM) TDO |

|---|---|---|

| This compound | 40.7±3.03 | 99.2±51.5 |

| Modified Derivative (9a-17) | 2.72 | 3.48 |

Table 2: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | <32 µg/mL |

| Escherichia coli | <64 µg/mL |

Q & A

Q. How does the compound’s photostability impact long-term experimental reproducibility?

- Methodological Answer :

- UV-Vis spectroscopy : Track absorbance changes (200–400 nm) under light exposure.

- LC-MS/MS : Identify photodegradants (e.g., dehalogenated products).

- Quenchers : Add antioxidants (e.g., BHT) to formulations if light-induced radical pathways are detected .

Data Limitations and Recommendations

- Critical gaps : No experimental data on melting point, solubility, or partition coefficients (logP) are available. Researchers should prioritize these measurements using DSC and shake-flask methods.

- Contradictions : Safety data for related indoles suggest low acute toxicity, but mutagenicity remains unstudied. Conduct Ames tests and micronucleus assays to address this .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.